N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine
Overview
Description
N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine is a synthetic nucleoside analog It is characterized by the presence of a benzoyl group attached to the nitrogen atom, a methoxyethyl group at the 2’ position, and a methyl group at the 5 position of the cytidine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the cytidine are protected using silyl or acyl protecting groups.
Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the protected cytidine with benzoyl chloride in the presence of a base such as pyridine.
Methoxyethylation: The 2’-hydroxyl group is then selectively deprotected and reacted with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.
Methylation: The 5 position of the cytidine is methylated using methyl iodide in the presence of a base.
Deprotection: Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on DNA and RNA synthesis and function.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-2’-O-(2-methoxyethyl)adenosine
- N-Benzoyl-2’-O-(2-methoxyethyl)guanosine
- N-Benzoyl-2’-O-(2-methoxyethyl)uridine
Uniqueness
N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine is unique due to the presence of the methyl group at the 5 position, which can significantly alter its biological activity compared to other nucleoside analogs. This modification can enhance its stability and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27)/t14-,15-,16-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHYGUGIGYDFX-YKTARERQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609302 | |
Record name | N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
340162-93-8 | |
Record name | N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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